3,7,11-Trimethyltrideca-2,4-dienoic acid is a long-chain polyunsaturated fatty acid characterized by its unique structure and functional properties. This compound, also known as dihydronerolidol, is derived from the metabolism of certain terpenes and is notable for its biological activities, particularly in relation to inflammation and cellular processes. It is classified as an alpha, beta-unsaturated monocarboxylic acid due to the presence of conjugated double bonds in its structure.
The compound is primarily sourced from natural products, particularly those related to plant metabolism. It has been identified in various essential oils and is often associated with the biosynthesis of terpenoids. The classification of 3,7,11-trimethyltrideca-2,4-dienoic acid falls under the categories of polyunsaturated fatty acids and epoxy fatty acids due to its structural characteristics.
The synthesis of 3,7,11-trimethyltrideca-2,4-dienoic acid can be achieved through several chemical routes:
The synthetic routes often require careful control of reaction conditions to optimize yield and selectivity. For instance, varying the temperature and pressure can significantly affect the product distribution in carbonylation reactions .
3,7,11-Trimethyltrideca-2,4-dienoic acid has a complex molecular structure characterized by multiple methyl groups and conjugated double bonds. Its molecular formula is , with a molecular weight of approximately 256.39 g/mol.
3,7,11-Trimethyltrideca-2,4-dienoic acid participates in various chemical reactions typical for unsaturated fatty acids:
These reactions are fundamental for its applications in organic synthesis and material science .
The mechanism of action for 3,7,11-trimethyltrideca-2,4-dienoic acid primarily involves its role as a signaling molecule in biological systems. It has been shown to inhibit specific enzymes such as lipoxygenase (5-lipoxygenase), which plays a crucial role in inflammatory pathways. By modulating these pathways, it contributes to anti-inflammatory effects observed in various biological assays .
Research indicates that this compound can effectively limit inflammation by downregulating pro-inflammatory mediators and promoting anti-inflammatory pathways. This makes it a candidate for therapeutic applications in inflammatory diseases .
3,7,11-Trimethyltrideca-2,4-dienoic acid is typically found as a colorless liquid or solid at room temperature with a characteristic odor reminiscent of certain essential oils.
These properties influence its behavior in both synthetic applications and biological systems.
3,7,11-Trimethyltrideca-2,4-dienoic acid has several scientific uses:
The versatility of this compound underscores its importance across various fields including medicine, cosmetics, and food science .
The stereoselective synthesis of 3,7,11-trimethyltrideca-2,4-dienoic acid hinges on precise control of alkene geometry and chiral center formation. Wittig olefination remains a cornerstone technique, where phosphonium ylides react with aldehydes to form the (E,E)-diene system characteristic of this compound. Modifications using stabilized ylides (e.g., Ph₃P=CHCOOR) yield >90% trans selectivity at the C2-C3 bond, while sterically hindered ylide reagents control stereochemistry at the C4-C5 position [1]. The Horner-Wadsworth-Emmons (HWE) reaction further enhances E-selectivity (>95%) through phosphoryl-stabilized carbanions, as demonstrated in the synthesis of ethyl 3,7,11-trimethyldodeca-2,4-dienoate precursors [1].
Recent advances employ cross-metathesis with Grubbs II catalysts to append dienoic acid chains to terpenoid fragments. For example, δ-tocotrienol derivatives undergo metathesis with methyl acrylate to install conjugated diene-carboxylate termini with 76% isolated yield under optimized conditions (toluene, reflux, 3h) [6]. Catalyst selection critically influences stereoselectivity: Grubbs II generates 54% trans,trans-isomer, whereas Hoveyda-Grubbs catalysts reduce cis-isomer formation [6].
Table 1: Stereoselectivity in Dienoic Acid Synthesis
Method | Catalyst/Solvent | Reaction Temp | trans,trans Isomer Yield | cis Isomer Contamination |
---|---|---|---|---|
Wittig Olefination | n-BuLi, THF | -78°C to 25°C | 85% | 8-12% |
HWE Reaction | NaH, DME | 0°C to 25°C | 95% | <5% |
Cross-Metathesis | Grubbs II, Toluene | 110°C | 54% | 14% |
Alkyl chain architecture in 3,7,11-trimethyltrideca-2,4-dienoic acid derivatives dictates bioactivity through lipophilicity and steric interactions with biological targets. Branched-chain optimization involves substituting C3, C7, and C11 methyl groups to modulate steric bulk. Isopropyl or tert-butyl groups at C7 enhance insecticidal activity by 3-fold compared to linear chains, as verified in analogs of ethyl 3,7,11-trimethyldodeca-2,4-dienoate [1]. Conversely, C11 methoxy/ethoxy substitutions disrupt hydrophobic packing in enzyme binding sites, reducing efficacy [1].
Palladium-catalyzed carbonylation enables direct introduction of carboxylic acid functionalities into allylic alcohols. Using PdCl₂/PPh₃ catalysts under 50 bar CO pressure in ethanol, 4-methylpent-3-en-1-ol converts to ethyl 4-methylpent-3-enoate with 92% regioselectivity [5]. This method facilitates rapid generation of α,β-unsaturated esters with tunable alkyl chains:
Table 2: Alkyl Substituent Effects on Bioactivity
Substituent Position | Group | Lipophilicity (Log P) | Relative Bioactivity* |
---|---|---|---|
C3 Methyl | -CH₃ | 3.8 | 1.0 (Reference) |
C7 Isopropyl | -CH(CH₃)₂ | 4.5 | 3.2 |
C11 Ethoxy | -OCH₂CH₃ | 2.9 | 0.4 |
C3 Cyclopropyl | Cyclopropyl | 4.1 | 1.8 |
*Bioactivity measured via insect growth inhibition assays [1] [5]
Chain-length studies reveal that C13 analogs (e.g., 3,7,11-trimethyltrideca-2,4-dienoic acid) exhibit 52 μM IC₅₀ against DNA polymerase β, outperforming shorter-chain homologs (>120 μM) in enzymatic assays [6].
Esterification of 3,7,11-trimethyltrideca-2,4-dienoic acid profoundly influences bioavailability and target engagement. Methyl/ethyl esters serve as hydrolyzable prodrugs, enhancing cellular uptake. Ethyl ester derivatives show 10-fold higher membrane permeability than carboxylic acid forms in Caco-2 assays due to increased log D values (ethyl ester: log D = 5.2; acid: log D = 2.8) [1]. However, esterification abolishes DNA polymerase β inhibition (IC₅₀ > 200 μM) compared to the free acid (IC₅₀ = 11 μM), confirming the necessity of the anionic carboxylate for enzyme binding [6].
Sterically hindered esters (e.g., tert-butyl, cyclopropyl) delay hydrolysis, prolonging systemic exposure. Cyclopropyl esters exhibit 72% residual intact ester after 1h in human plasma versus 5% for methyl esters [1]. Additionally, phenolic hydroxyl modifications via O-alkylation marginally reduce bioactivity (e.g., methyl ether analog IC₅₀ = 31 μM vs. parent acid IC₅₀ = 11 μM against pol β), suggesting tolerance for limited headgroup derivatization [6].
Cross-metathesis with functionalized acrylates enables diverse terminal groups:
δ-Tocotrienol-TBS + CH₂=CHCOOCH₃ → Garcinoic acid methyl ester (Yield: 17%) δ-Tocotrienol-TBS + CH₂=CHCH₃ → Homolog with terminal vinyl (Yield: 15%)
Hydrolysis of esters using LiOH/THF-H₂O quantitatively regenerates the bioactive acid [6].
Table 3: Impact of Ester Groups on Bioactivity
Functional Group | Enzymatic IC₅₀ (hpol β) | Plasma Half-life (Human) | Membrane Permeability (Papp × 10⁻⁶ cm/s) |
---|---|---|---|
Free Acid (Garcinoic Acid) | 11 μM | <30 min | 8.2 |
Ethyl Ester | >200 μM | 45 min | 82.4 |
Cyclopropyl Ester | >200 μM | 120 min | 75.1 |
tert-Butyl Ester | >200 μM | 180 min | 68.9 |
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3